molecular formula C20H20O11 B158207 Erigeside I CAS No. 224824-74-2

Erigeside I

Katalognummer B158207
CAS-Nummer: 224824-74-2
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: CLFSHBHNICRSDA-ROGMSIAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erigeside I is a free radical scavenger isolated from Erigeron breviscapus . It has a molecular weight of 436.37 and a formula of C20H20O11 .


Molecular Structure Analysis

The molecular structure of Erigeside I is represented by the SMILES string: O=C1C(O[C@H]2C@@HC(O)=C3)=O)O2)O)O)O)=COC=C1 .


Physical And Chemical Properties Analysis

Erigeside I is a powder . Its solubility and other physical properties are not specified in the search results.

Wissenschaftliche Forschungsanwendungen

Glycosides from Erigeron breviscapus

Erigeside I is a compound isolated from Erigeron breviscapus, a plant known for its various glycosides. This compound was identified along with other glycosides, contributing to the understanding of the plant's chemical composition and potential therapeutic applications. The structure of Erigeside I was established based on spectral evidence, highlighting its significance in phytochemical research (Chen, Li, & Zhang, 2002).

Cytotoxic Activities Evaluation

Synthesis of Erigeside I

Research has been conducted on the synthesis of Erigeside I. This synthetic approach is significant as it provides a method to produce this compound for further study, particularly in pharmacological research. The synthetic process involved steps like glucosidation, caffeoylation, and deprotection, demonstrating the compound's potential for various applications (Yun, 2002).

Isolation of Compounds from Piper crocatum

In a study on Piper crocatum, Erigeside II, a related compound, was identified and showed inhibitory activity against soluble epoxide hydrolase (sEH). This suggests the potential pharmacological relevance of Erigeside I and related compounds in regulating biological processes (Li, Yang, Kim, & Li, 2019).

Determination in Erigeron breviscapus

Erigeside I was quantitatively determined in Erigeron breviscapus using Ultra Performance Liquid Chromatography (UPLC), demonstrating the importance of analytical techniques in identifying and quantifying specific compounds in herbal medicines. This kind of research aids in quality control and standardization of herbal products (Yanyu, 2013).

Neuroprotective Components in Erigeron breviscapus

Erigeside I was identified among several compounds in Erigeron breviscapus with potential optic neuroprotective activities. This study highlights the therapeutic potential of Erigeside I in neuroprotection, particularly for retinal health (Jun-guo, 2006).

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSHBHNICRSDA-ROGMSIAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erigeside I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erigeside I
Reactant of Route 2
Erigeside I
Reactant of Route 3
Erigeside I
Reactant of Route 4
Erigeside I
Reactant of Route 5
Erigeside I
Reactant of Route 6
Erigeside I

Q & A

Q1: What is the relationship between the structure of erigeside I and its biological activity?

A1: Research suggests that the glycosyl-body part of erigeside I plays a crucial role in its interaction with receptors. [] Ab initio calculations indicate that the binding energy (ΔE(H-L)) and the charge on the C5 atom (Q(C5)) within this region significantly influence the compound's activity. [] This highlights the importance of these specific structural features for erigeside I's biological effects.

Q2: Has a QSAR model been developed for erigeside I and its derivatives?

A2: Yes, a Quantitative Structure-Activity Relationship (QSAR) equation has been developed for erigeside I and its derivatives based on ab initio calculations at the 6-31G level: []

 pIC50 = -34.525 - 295.481Q(C5) - 805.092 + 55.876[ΔE(H-L)]2 + 1.233EL2

Q3: What is the chemical structure of erigeside I?

A3: Erigeside I is a glycoside with the IUPAC name 1-O-[3-(4H-pyranoneyl)]6-O-caffeoyl-β-D-glucopyranoside. [] Its structure consists of a β-D-glucopyranoside core, with a caffeoyl group attached at the 6' position and a 4H-pyranone group at the 1 position.

Q4: How can I analyze erigeside I in a complex mixture?

A4: A sensitive ultra-fast liquid chromatography method coupled with tandem mass spectrometry (UFLC-MS/MS) has been developed to simultaneously quantify erigeside I and other constituents of Deng-Zhan-Xi-Xin injection in rat plasma. [] This method allows for the separation and detection of erigeside I in biological samples, making it suitable for pharmacokinetic studies.

Q5: What is known about the synthesis of erigeside I?

A5: Researchers have successfully synthesized erigeside I from furfuryl alcohol. [] The process involves the preparation of 3-hydroxy-4-pyranone, followed by glucosidation, caffeoylation, and deprotection steps. This synthetic route provides a way to access erigeside I for further research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.